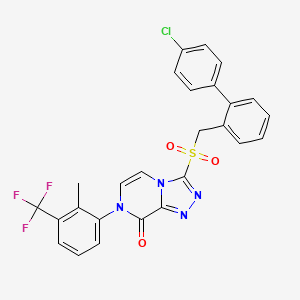

Triazolo-pyrazinone derivative 1

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C26H18ClF3N4O3S |

|---|---|

Poids moléculaire |

559.0 g/mol |

Nom IUPAC |

3-[[2-(4-chlorophenyl)phenyl]methylsulfonyl]-7-[2-methyl-3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

InChI |

InChI=1S/C26H18ClF3N4O3S/c1-16-21(26(28,29)30)7-4-8-22(16)33-13-14-34-23(24(33)35)31-32-25(34)38(36,37)15-18-5-2-3-6-20(18)17-9-11-19(27)12-10-17/h2-14H,15H2,1H3 |

Clé InChI |

BEOJDRXHECGYFM-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC=C1N2C=CN3C(=NN=C3S(=O)(=O)CC4=CC=CC=C4C5=CC=C(C=C5)Cl)C2=O)C(F)(F)F |

Origine du produit |

United States |

Advanced Synthetic Methodologies for Triazolo Pyrazinone Derivative 1 and Analogs

Retrosynthetic Analysis and Key Precursors for Triazolo-pyrazinone Derivative 1

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For Triazolo-pyrazinone derivative 1, the analysis begins by identifying the key bonds and functional groups that can be formed through reliable and well-established chemical reactions.

The core structure of Triazolo-pyrazinone derivative 1 is a fused bicyclic system consisting of a triazole ring and a pyrazinone ring. A primary disconnection strategy would involve breaking the bonds formed during the final cyclization steps. ias.ac.in For the triazolo[4,3-a]pyrazine core, a common retrosynthetic approach involves disconnecting the triazole ring from the pyrazine (B50134) ring. researchgate.net This leads to a key intermediate, a hydrazine-substituted pyrazine. nih.gov This intermediate can be further simplified by disconnecting the pyrazine ring.

A plausible retrosynthetic pathway for a generic triazolo[4,3-a]pyrazine scaffold is outlined below:

Following this logic, the key precursors for the synthesis of Triazolo-pyrazinone derivative 1 can be identified. One common route starts with ethyl trifluoroacetate (B77799) and hydrazine (B178648) hydrate (B1144303) to form trifluoroacetohydrazide. nih.gov This is then reacted with chloroacetyl chloride and subsequently with ethylenediamine (B42938) to build the pyrazine ring, which is finally cyclized to form the triazolo[4,3-a]pyrazine core. nih.gov

Novel Cyclization and Annulation Strategies for Triazolo-pyrazinone Core Synthesis

The construction of the fused triazolo-pyrazinone ring system is the cornerstone of the synthesis. Researchers have developed various novel cyclization and annulation strategies to improve yields, reduce reaction times, and introduce molecular diversity.

One established method involves the reaction of a hydrazine-substituted pyrazine with an appropriate reagent to form the triazole ring. For instance, cyclization can be achieved by treating the hydrazine derivative with an acid or through an oxidative process. nih.govresearchgate.net A specific example is the cyclization of a hydrazine-substituted piperazine (B1678402) in the presence of concentrated hydrochloric acid to yield the nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrazine scaffold. nih.govresearchgate.net

Another strategy involves the ring opening of a 1,2,4-oxadiazole (B8745197) with ethylenediamine, followed by cyclization to form the desired triazolo-pyrazinone core. nih.gov This method avoids the direct handling of potentially hazardous hydrazine-substituted pyrazines. researchgate.net The synthesis of the key scaffold, 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine, has been achieved in good yield through a multi-step process involving the formation and subsequent cyclization of an oxadiazole intermediate. nih.gov

Furthermore, domino reactions, where multiple bond-forming events occur in a single synthetic operation, have been explored. A copper-mediated domino CuAAC intramolecular selanylation has been used for the synthesis of fused benzo researchgate.netresearchgate.netnih.govmdpi.comselenazolo[3,2-c] nih.govnih.govmdpi.comtriazoles, showcasing a modern approach to constructing fused triazole systems. researchgate.net While not directly applied to Triazolo-pyrazinone derivative 1, this methodology highlights the potential for developing more efficient and atom-economical routes.

Functionalization and Derivatization Approaches for Triazolo-pyrazinone Ring Systems

Once the core triazolo-pyrazinone scaffold is synthesized, functionalization and derivatization are crucial for tuning the molecule's properties. nih.govnih.gov These modifications can be introduced at various positions on the ring system to explore structure-activity relationships. nih.gov

A common approach is the reaction of the triazolo-pyrazinone core with various electrophiles. For example, 3-trifluoromethyl-5,6,7,8-tetrahydro- nih.govresearchgate.netnih.govtriazolo[4,3-α]pyrazine hydrochloride can be reacted with a range of isocyanates in the presence of triethylamine (B128534) to yield a library of derivatized compounds. mdpi.com This method allows for the introduction of diverse substituents at the pyrazine nitrogen.

Another functionalization strategy involves the condensation of the core structure with aldehydes or other carbonyl compounds. mdpi.com For instance, Schiff bases can be formed and subsequently cyclized to introduce additional fused rings. mdpi.com

Late-Stage Functionalization Techniques

Late-stage functionalization refers to the introduction of functional groups at a late step in the synthetic sequence. This approach is highly valuable as it allows for the rapid diversification of complex molecules from a common intermediate. For triazolo-pyrazinone systems, late-stage functionalization can be challenging due to the presence of multiple nitrogen atoms with varying reactivity.

However, methods are being developed to address this. For example, selective C-H functionalization could be a powerful tool, although its application to triazolo-pyrazinones is still an emerging area. The development of catalysts and reagents that can selectively target specific positions on the heterocyclic core is a key area of research.

Stereoselective Synthesis of Chiral Triazolo-pyrazinone Derivatives

The introduction of chirality into drug molecules is often crucial for their biological activity and selectivity. researchgate.net The stereoselective synthesis of chiral triazolo-pyrazinone derivatives can be achieved through several strategies. nih.gov

One approach is to use a chiral starting material. For example, starting with a chiral amino acid can lead to the formation of an enantiomerically pure triazolo-pyrazinone derivative. nih.gov The synthesis of a chiral triazolo[4,3-a]pyrazine derivative has been reported starting from Boc-L-tryptophan. nih.gov

Another strategy involves the use of a chiral auxiliary. A chiral sulfinamide can be used to direct the stereoselective addition of a nucleophile to an imine, leading to a chiral amine that can then be incorporated into the triazolo-pyrazinone ring system. nih.gov While this has been demonstrated for pyrazole (B372694) derivatives, the principle can be extended to the synthesis of chiral triazolo-pyrazinones. nih.gov

Green Chemistry Principles in Triazolo-pyrazinone Derivative 1 Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govrsc.org In the synthesis of Triazolo-pyrazinone derivative 1 and its analogs, several green chemistry approaches can be implemented.

One key principle is the use of safer solvents. Whenever possible, reactions should be conducted in water or other environmentally benign solvents. researchgate.net Solvent-free reactions, where the reactants are mixed without a solvent, represent an even greener alternative. researchgate.netmdpi.com

The use of catalysts, particularly those that are recyclable and non-toxic, is another important aspect of green chemistry. nih.gov For example, copper-catalyzed click chemistry is a powerful and green method for the formation of triazole rings. nih.gov

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. mdpi.com This has been successfully applied to the synthesis of pyrazole derivatives and holds promise for the synthesis of triazolo-pyrazinones. mdpi.com

Scale-Up Considerations for Triazolo-pyrazinone Derivative 1 Production in Research Settings

Scaling up the synthesis of a compound from the milligram to the gram scale in a research setting presents several challenges. These include ensuring consistent yields, managing heat transfer, and handling larger quantities of reagents and solvents safely.

For the synthesis of Triazolo-pyrazinone derivative 1, key considerations for scale-up include:

Reaction Conditions: Optimizing reaction temperatures, concentrations, and reaction times is crucial for maintaining high yields and purity on a larger scale. For instance, the cyclization step to form the triazole ring may require careful temperature control to avoid side reactions. nih.gov

Purification: Chromatographic purification, which is common on a small scale, can become cumbersome and time-consuming for larger quantities. Developing crystallization or precipitation methods for purification is often more practical for scale-up.

Safety: Handling larger quantities of flammable solvents and potentially hazardous reagents requires appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment.

A successful scale-up requires a thorough understanding of the reaction mechanism and potential side reactions. A process safety analysis should be conducted to identify and mitigate any potential hazards.

Exploration of Biological Activities and Preclinical Pharmacological Profiles of Triazolo Pyrazinone Derivative 1

In Vitro Biological Activity Spectrum of Triazolo-pyrazinone Derivative 1

The initial characterization of Triazolo-pyrazinone derivative 1 revealed a significant spectrum of biological activity, particularly in the context of oncology. A study evaluating a series of novel pyrazolo-[4,3-e] nih.govnih.govrsc.orgtriazolopyrimidine derivatives identified compound 1 as the most potent agent against several cancer cell lines. nih.govresearchgate.net It demonstrated superior antiproliferative activity against all tested tumor cells, which included breast (HCC1937, MCF7) and cervical (HeLa) cancer cell lines, when compared to other synthesized analogs. nih.govresearchgate.net This potent cytotoxic effect established it as a promising candidate for further mechanistic investigation. nih.gov

To understand the mechanism behind its antiproliferative effects, Triazolo-pyrazinone derivative 1 was subjected to a variety of cell-based assays. These studies aimed to identify the specific cellular targets and signaling pathways modulated by the compound.

Western blot analyses provided critical insights, demonstrating that the compound effectively inhibited the activation of key proteins in cancer cell signaling. nih.govresearchgate.net Specifically, treatment with Triazolo-pyrazinone derivative 1 led to the inhibition of the epidermal growth factor receptor (EGFR), protein kinase B (Akt), and extracellular signal-regulated kinase (Erk)1/2 in both breast and cervical cancer cells. researchgate.net The inhibition of these pathways, which are crucial for cancer cell proliferation, survival, and growth, points to a targeted mechanism of action. nih.gov

Furthermore, investigations into the compound's effect on the cell cycle and apoptosis revealed its ability to induce programmed cell death. nih.gov In both HCC1937 and HeLa cancer cells, treatment with Triazolo-pyrazinone derivative 1 resulted in a marked increase in the levels of p53 and p21, proteins known for their roles in cell cycle arrest. nih.gov Concurrently, a significant increase in cleaved poly (ADP-ribose) polymerase (PARP), a well-established marker of apoptosis, was observed. nih.gov This indicates that the compound's anticancer activity is mediated, at least in part, by halting the cell cycle and triggering apoptosis. nih.gov

To complement the cell-based findings, biochemical assays were employed to confirm direct interaction with its putative target. The inhibition of EGFR signaling observed in cellular assays suggested that Triazolo-pyrazinone derivative 1 might function as an EGFR inhibitor. nih.govresearchgate.net

Molecular docking experiments were conducted to simulate the interaction between the compound and the EGFR protein. The results of these computational studies suggested that Triazolo-pyrazinone derivative 1 binds at the ATP binding site of the EGFR kinase domain. nih.govresearchgate.net This binding mode is characteristic of many EGFR tyrosine kinase inhibitors (TKIs), which function by preventing ATP from binding, thereby blocking the receptor's kinase activity and subsequent downstream signaling. nih.gov This direct enzyme inhibition is a key aspect of its mechanism. While this specific derivative was evaluated via docking, other related triazolo-pyrimidine compounds have also been studied for their ability to inhibit various enzymes, including acetylcholinesterase, α-glucosidase, and dipeptidyl peptidase-4 (DPP4), highlighting the scaffold's versatility. nih.govnih.gov

The screening demonstrated that out of three synthesized derivatives, compound 1 was the most effective in reducing the viability of breast and cervical cancer cells. nih.govresearchgate.net This broad-spectrum activity against different tumor types underscored its potential as a lead compound for anticancer drug development. The data from these screenings are summarized in the table below.

Table 1: Cytotoxic Effect of Triazolo-pyrazinone Derivative 1 Against Cancer Cell Lines This table summarizes the antiproliferative activity of the compound.

| Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| HCC1937 | Breast Cancer | Potent antiproliferative activity | nih.govresearchgate.net |

| MCF7 | Breast Cancer | Cytotoxic activity | researchgate.net |

| HeLa | Cervical Cancer | Potent antiproliferative activity | nih.govresearchgate.net |

Preclinical In Vivo Efficacy Models for Triazolo-pyrazinone Derivative 1 (Focus on Mechanistic Insights)

While the in vitro data for Triazolo-pyrazinone derivative 1 are compelling, information regarding its preclinical in vivo efficacy is not available in the reviewed scientific literature. Such studies are critical for evaluating a compound's therapeutic potential in a whole-organism context.

There is no published information detailing the establishment or use of specific in vivo disease models to test the efficacy of Triazolo-pyrazinone derivative 1. For a compound with its demonstrated in vitro anti-cancer profile, future studies would typically involve xenograft models, where human cancer cells (such as HCC1937 or HeLa) are implanted into immunocompromised mice to evaluate the compound's ability to inhibit tumor growth.

Consistent with the lack of in vivo efficacy studies, there are no available data on biomarker modulation or pharmacodynamic profiles for Triazolo-pyrazinone derivative 1 in preclinical models. researchgate.net In future in vivo studies, researchers would likely measure the same biomarkers that were modulated in vitro, such as the phosphorylation status of EGFR, Akt, and Erk, within the tumor tissue of treated animals to confirm target engagement and pathway inhibition in a living system.

Structure-Activity Relationship (SAR) Studies of Triazolo-pyrazinone Derivative 1 Analogs

The exploration of Structure-Activity Relationships (SAR) is a cornerstone in medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the triazolo-pyrazinone scaffold, SAR studies are instrumental in optimizing potency, selectivity, and pharmacokinetic properties. By systematically modifying the core structure of Triazolo-pyrazinone derivative 1 and evaluating the corresponding changes in biological effect, researchers can identify key pharmacophoric features and develop more effective therapeutic agents.

Design and Synthesis of Analogs for Systematic SAR Exploration

The systematic exploration of SAR for Triazolo-pyrazinone derivative 1 begins with the rational design and synthesis of a diverse library of analogs. The design strategy typically involves modifying specific regions of the molecule to probe their importance for biological activity. These modifications can include altering substituents, changing the nature of linking groups, or modifying the core heterocyclic system itself.

The synthesis of these analogs often employs multi-step reaction sequences. For instance, a common approach for creating fused triazole systems like triazolo[4,3-a]pyrazines involves the use of key intermediates. nih.gov A precursor hydrazone derivative can be synthesized and subsequently cyclized with various electrophilic reagents, such as arylidenemalononitriles or ethyl α-cyanocinnamates, to yield the target triazolo-fused structures. ekb.eg This method allows for the introduction of a wide variety of substituents onto the pyrimidine (B1678525) or pyrazine (B50134) ring. ekb.eg

Another established method involves the treatment of a chloro-substituted intermediate, such as 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidin-7-amine, with different nucleophiles like alcohols, thiols, or alkylamines. nih.gov This provides a straightforward way to install diverse functional groups at a specific position and evaluate their impact on activity. nih.gov

To explore the role of different amino acid side chains, Boc-protected L-phenylalanine and L-tryptophan have been used as starting materials, allowing for the introduction of phenyl and indole (B1671886) groups, respectively. nih.gov Studies on such analogs have revealed that compounds bearing an indole moiety often exhibit enhanced activity compared to those with a phenyl group, potentially due to the formation of hydrogen bond interactions with target receptors. nih.gov The synthesis of a series of 1,2,4-triazolo[1,5-a] nih.govnih.govresearchgate.nettriazin-5,7-dione and its 5-thioxo analogues involved creating thirty-three compounds with different substituents at the meta- and/or para-positions of a 2-phenyl or 2-benzyl ring to establish a clear SAR. nih.gov These synthetic strategies are fundamental to generating the chemical diversity needed for a thorough SAR investigation. nih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net This approach is invaluable for predicting the activity of novel analogs, prioritizing synthetic efforts, and gaining deeper insight into the molecular properties that govern efficacy. researchgate.netresearchgate.net

For classes of compounds similar to Triazolo-pyrazinone derivative 1, such as 1,2,4-triazolo[1,5-a]pyrimidine analogs, QSAR studies have been successfully implemented. mdpi.comresearchgate.net In one such study, a dataset of 125 congeners was analyzed to model their inhibitory activity against Plasmodium falciparum. mdpi.comresearchgate.net The process begins with the calculation of a wide range of molecular descriptors, which are numerical values that encode different aspects of a molecule's topology, geometry, and electronic properties. researchgate.net

Recursive feature elimination is then used to select the most significant descriptors. mdpi.comresearchgate.net A multiple linear regression (MLR) analysis can then generate a QSAR equation. For example, a model for antimalarial activity was constructed using five key descriptors: pIC₅₀ = 5.90 − 0.71npr1 − 1.52pmi3 + 0.88slogP − 0.57vsurf-CW2 + 1.11vsurf-W2 mdpi.comresearchgate.net

This equation demonstrates how different properties contribute to the biological activity (pIC₅₀). The robustness and predictive power of such models are rigorously assessed using internal and external validation techniques, including leave-one-out cross-validation (q²) and prediction for a test set of compounds (R²pred). researchgate.netnih.gov Machine learning algorithms, including k-nearest neighbors (kNN), support vector regressor (SVR), and random forest regressor (RFR), have also shown strong performance in building reliable QSAR models for this class of compounds. mdpi.comresearchgate.net

Table 1: Example of Molecular Descriptors Used in QSAR Models for Triazole Analogs and Their General Influence on Activity

| Descriptor | Description | Typical Correlation with Activity |

|---|---|---|

| slogP | Logarithm of the partition coefficient (water/octanol), a measure of lipophilicity. | Positive (higher lipophilicity can improve membrane permeability). mdpi.comresearchgate.net |

| vsurf-W2 | A descriptor related to amphiphilic properties derived from 3D molecular interaction fields. | Positive (indicates specific hydrophilic/lipophilic balance is favorable). mdpi.comresearchgate.net |

| npr1 | Normalized principal moment of inertia ratio, describing molecular shape. | Negative (suggests a more compact or linear shape may be less active). mdpi.comresearchgate.net |

| PEOE_RPC- | Relative negative partial charge, related to electronic properties. | High significance (indicates the importance of specific negatively charged regions for binding). researchgate.net |

| Molecular Weight | The mass of the molecule. | Often optimized within a specific range to ensure good "drug-like" properties. |

These predictive models serve as a powerful guide for the rational design of new Triazolo-pyrazinone derivative 1 analogs with potentially enhanced biological activity. dmed.org.uaafricaresearchconnects.com

Conformational Analysis and its Impact on Biological Activity

Conformational analysis involves the study of the three-dimensional arrangement of atoms in a molecule and the influence of this spatial arrangement on its properties. The biological activity of a drug molecule is critically dependent on its ability to adopt a specific conformation that allows it to bind effectively to its biological target, such as an enzyme active site or a receptor binding pocket. mdpi.com

Molecular docking studies further illuminate the importance of conformation. By simulating the binding of triazolo-pyrimidine analogs into the active site of phosphodiesterase 4B (PDE 4B), researchers have been able to visualize the crucial interactions. nih.gov These studies reveal that the compounds adopt a specific binding mode, forming hydrogen bonds with key amino acid residues like Gln443 and Asn395. nih.gov Furthermore, aromatic rings within the analogs can engage in π-π stacking interactions with residues such as Phe446, further stabilizing the bound conformation. nih.gov The ability of a Triazolo-pyrazinone derivative 1 analog to adopt the correct conformation to fit within the target's binding site and form these specific interactions is a primary determinant of its inhibitory potency. nih.gov

Elucidation of Molecular Mechanisms and Specific Biological Targets of Triazolo Pyrazinone Derivative 1

Identification of Primary Biological Targets for Triazolo-pyrazinone Derivative 1

The initial identification of a drug's biological target is a critical step in understanding its therapeutic potential and mechanism. For Triazolo-pyrazinone Derivative 1, the primary biological target has been identified as the Epidermal Growth Factor Receptor (EGFR). semanticscholar.org This was inferred from the compound's potent cytotoxic effects against human cancer cell lines, HCC1937 (breast) and HeLa (cervical), which are known to express high levels of EGFR. semanticscholar.org The cytotoxic activity of Derivative 1 was found to be the most potent among the tested analogues, with IC50 values under 50 µM in these cell lines. semanticscholar.org

Table 1: Cytotoxic Activity of Triazolo-pyrazinone Derivative 1 and Related Compounds

An interactive table summarizing the reported cytotoxic effects of the synthesized compounds on various cancer cell lines.

| Compound | Cell Line | Receptor Status | Reported IC50 (µM) | Potency Rank | Source |

|---|---|---|---|---|---|

| Derivative 1 | HCC1937 | ER-negative, High EGFR | < 50 | 1 (Most Potent) | semanticscholar.org |

| Derivative 1 | HeLa | High EGFR | < 50 | 1 (Most Potent) | semanticscholar.org |

| Derivative 1 | MCF-7 | ER-positive | < 50 | Not specified | semanticscholar.org |

| Derivative 2 | HCC1937, HeLa, MCF-7 | Not applicable | < 50 | Less potent than 1 | semanticscholar.org |

| Derivative 3 | HCC1937, HeLa, MCF-7 | Not applicable | < 50 | Less potent than 1 | semanticscholar.org |

Affinity-based proteomics is a powerful methodology for identifying the specific protein targets of a small molecule from the entire proteome. This approach typically involves immobilizing the compound (the "bait") on a solid support to capture its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry. Target deconvolution strategies further refine this process, helping to distinguish true targets from non-specific interactions and to validate the physiological relevance of the identified proteins. While these techniques are instrumental in modern drug discovery, specific studies employing affinity-based proteomics for the deconvolution of targets for Triazolo-pyrazinone Derivative 1 have not been detailed in the available literature. The identification of EGFR as its primary target was achieved through inference based on cell-based assays and subsequent biochemical validation. semanticscholar.org

Genetic perturbation screens, utilizing technologies such as RNA interference (RNAi) or CRISPR-Cas9, serve as a robust method for validating drug targets. By selectively knocking down or knocking out a putative target gene, researchers can assess whether the cellular phenotype mimics the effect of the drug. If silencing the gene for EGFR, for instance, results in a loss of sensitivity to Triazolo-pyrazinone Derivative 1, it provides strong evidence that EGFR is the relevant target. Machine learning models can also be applied to expression profiles from genetically perturbed cells to predict and prioritize therapeutic targets. biorxiv.org For Triazolo-pyrazinone Derivative 1, target validation was accomplished not through genetic screens but via biochemical pathway analysis, which confirmed the compound's inhibitory effect on EGFR and its downstream signaling. semanticscholar.org

Interactome analysis and network pharmacology aim to understand a drug's effect not just on a single target but on the complex network of molecular interactions within a cell. Molecular docking studies for Triazolo-pyrazinone Derivative 1 have provided a detailed view of its interaction with the EGFR active site, forming a key part of its interactome. semanticscholar.org These in-silico analyses revealed multiple favorable interactions that stabilize the ligand-target complex. Specifically, the pyrazolotriazolopyrimidine core forms a crucial hydrogen bond with the backbone amide of Met769, an interaction also observed with known co-crystallized EGFR inhibitors. semanticscholar.org Further stabilization occurs through water-bridged hydrogen bonds and hydrophobic interactions with key residues in the active site. semanticscholar.org This detailed molecular interaction map supports the hypothesis that Derivative 1 functions as a competitive inhibitor at the ATP-binding site of EGFR.

Table 2: Predicted Molecular Docking Interactions of Derivative 1 with the EGFR Active Site

An interactive table detailing the specific molecular interactions between the compound and EGFR residues as predicted by docking simulations.

| Group on Derivative 1 | Interacting Residue in EGFR | Type of Interaction | Source |

|---|---|---|---|

| Pyrazolotriazolopyrimidine Ring | Met769 (backbone NH) | Hydrogen Bond | semanticscholar.org |

| Pyridine (B92270) N | Asp776 | Water-bridged Hydrogen Bond | semanticscholar.org |

| Phenyl Group | Lys721, Met742, Leu764, Thr766 | Hydrophobic Interactions | semanticscholar.org |

Detailed Mechanism of Action (MOA) Studies

Understanding the precise mechanism of action (MOA) involves elucidating how a compound's interaction with its target translates into a cellular response. For Triazolo-pyrazinone Derivative 1, studies have focused on its impact on intracellular signaling pathways controlled by EGFR.

Biochemical analyses have confirmed that Triazolo-pyrazinone Derivative 1 functions by inhibiting the EGFR signaling pathway. semanticscholar.org Upon treatment of HCC1937 and HeLa cells with the compound, Western blot analysis revealed a significant decrease in the phosphorylation of EGFR (pEGFR). semanticscholar.org This inhibition of the primary target had a cascading effect on downstream signaling nodes. The phosphorylation levels of key downstream effectors, including protein kinase B (pAKT) and extracellular signal-regulated kinase (pERK1/2), were also markedly reduced. semanticscholar.org This demonstrates that Derivative 1 effectively blocks the transduction of growth signals from EGFR through the PI3K/AKT and MAPK/ERK pathways. The inhibitory effect was observed to be time-dependent, becoming more pronounced after 48 and 72 hours of treatment. semanticscholar.org The suppression of the ERK signaling pathway is a known mechanism for several anticancer agents, including other triazolo-pyrimidine derivatives. nih.gov

Table 3: Effect of Triazolo-pyrazinone Derivative 1 on EGFR Pathway Phosphorylation

An interactive table summarizing the observed effects of the compound on key proteins in the EGFR signal transduction pathway.

| Protein Target | Effect in HCC1937 & HeLa Cells | Implication | Source |

|---|---|---|---|

| pEGFR | Decreased phosphorylation | Inhibition of primary target | semanticscholar.org |

| pAKT | Decreased phosphorylation | Downregulation of PI3K/AKT pathway | semanticscholar.org |

| pERK1/2 | Decreased phosphorylation | Downregulation of MAPK/ERK pathway | semanticscholar.org |

A complete understanding of a ligand-target interaction requires the characterization of its kinetic and thermodynamic parameters. Techniques like Surface Plasmon Resonance (SPR), often performed with instruments like Biacore, and Isothermal Titration Calorimetry (ITC) are the primary tools for these measurements. nih.govresearchgate.net SPR can determine the association (k_on) and dissociation (k_off) rate constants, which define the binding affinity (K_D), while ITC directly measures the heat change upon binding to determine the enthalpy (ΔH) and entropy (ΔS) of the interaction. researchgate.net These parameters provide deep insights into the forces driving complex formation. researchgate.net For instance, analysis of other kinase inhibitors has shown that a strong binding affinity (low IC50 or K_D) does not always correlate with a single kinetic or thermodynamic signature, indicating multiple routes to achieve potent inhibition. nih.gov

While molecular docking has provided a static model of Triazolo-pyrazinone Derivative 1's binding to EGFR semanticscholar.org, detailed experimental data on the kinetics and thermodynamics of this specific interaction are not yet available in the published literature. Such studies would be a valuable next step to fully characterize its binding profile and aid in the rational design of more potent and selective analogues.

Compound Names Mentioned in the Article

| Common Name/Abbreviation | Full Chemical or Protein Name |

| Triazolo-pyrazinone Derivative 1 | pyrazolo[4,3-e] semanticscholar.orgnih.govrsc.orgtriazolo[1,5-c]pyrimidine derivative |

| EGFR | Epidermal Growth Factor Receptor |

| AKT | Protein Kinase B |

| ERK1/2 | Extracellular signal-regulated kinases 1/2 |

| PI3K | Phosphoinositide 3-kinase |

| MAPK | Mitogen-activated protein kinase |

| c-Met | Hepatocyte growth factor receptor |

| VEGFR-2 | Vascular Endothelial Growth Factor Receptor 2 |

| ENPP1 | Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 |

| PHD-1 | Hypoxia-inducible factor prolylhydroxylase domain-1 |

| 5-Fu | 5-Fluorouracil |

Allosteric vs. Orthosteric Binding Mechanisms

The interaction of small molecule antagonists with the P2X7 receptor can occur through two primary mechanisms: orthosteric and allosteric binding.

Orthosteric Binding: This involves the antagonist directly competing with the endogenous ligand, adenosine (B11128) triphosphate (ATP), for binding at the receptor's active site. An orthosteric inhibitor would physically block the ATP binding pocket, preventing receptor activation.

Allosteric Binding: This more common mechanism for P2X7 antagonists involves the inhibitor binding to a site on the receptor that is distinct from the ATP binding pocket. uniba.it This binding event induces a conformational change in the receptor's structure, which in turn prevents or reduces its response to ATP binding. uniba.it Many known P2X7 antagonists are negative allosteric modulators (NAMs). Given the prevalence of allosteric inhibition for this target, it is plausible that Triazolo-pyrazinone derivative 1 functions through an allosteric mechanism.

The distinction is critical as allosteric modulators can offer greater selectivity and a more nuanced modulation of receptor activity compared to orthosteric inhibitors.

Structural Biology of Triazolo-pyrazinone Derivative 1-Target Complexes

Detailed structural information for a complex of Triazolo-pyrazinone derivative 1 with its target is not publicly available. However, the following techniques are standard for elucidating such structures and have been applied to other P2X7 inhibitors.

X-ray Crystallography and Co-crystal Structure Determination

X-ray crystallography is a powerful technique for determining the three-dimensional structure of a protein-ligand complex at atomic resolution. To study the interaction of a compound like Triazolo-pyrazinone derivative 1 with P2X7, researchers would first need to produce and purify both the P2X7 receptor protein and the compound. The next step would be to co-crystallize the protein-ligand complex, which can be a challenging process. Once suitable crystals are obtained, they are exposed to X-rays, and the resulting diffraction pattern is used to calculate the electron density map and build a detailed model of the complex. This model would reveal the precise binding site of the compound and the specific amino acid residues involved in the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying ligand-protein interactions in solution, providing information about the binding interface and conformational changes. Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which parts of a ligand are in close contact with the protein. Furthermore, Chemical Shift Perturbation (CSP) mapping, using isotopically labeled protein, can identify the amino acid residues in the protein's binding pocket that are affected by the ligand's binding. These NMR methods could be applied to study the interaction of Triazolo-pyrazinone derivative 1 with P2X7 to map its binding site and characterize the dynamics of the interaction in a solution state, complementing the static pictures provided by X-ray crystallography and Cryo-EM.

Computational and in Silico Approaches in Triazolo Pyrazinone Derivative 1 Research

Molecular Docking and Virtual Screening for Ligand Discovery and Optimization

Molecular docking and virtual screening are foundational computational techniques used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in identifying and optimizing potential new ligands for biological targets.

In the context of triazolo-pyrazinone and related heterocyclic derivatives, molecular docking is widely employed to elucidate binding modes and predict binding affinities to various protein targets. For instance, studies have utilized docking to screen newly synthesized pyridine (B92270) and fused pyridine derivatives, including triazolopyridine derivatives, against targets like GlcN-6-P synthase. nih.govresearchgate.net The results of these in silico screenings often reveal moderate to good binding energies, helping to prioritize compounds for further experimental testing. nih.govresearchgate.net

Virtual screening of large compound libraries against a specific target is a powerful strategy for hit identification. For example, a virtual screening of a protease-inhibitor-like molecule database was conducted to identify potential inhibitors of the SARS-CoV-2 main protease (Mpro), leading to the identification of potent nih.govnih.govrsc.orgtriazolo[1,5-a]pyrimidin-7-one compounds. nih.gov Similarly, docking studies on nih.govnih.govrsc.orgtriazolo[4,3-a]pyrazine derivatives were crucial in identifying potential c-Met kinase inhibitors. rsc.org The binding modes revealed by docking simulations can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues of the target protein, guiding the rational design of more potent and selective inhibitors. nih.govnih.gov

The data generated from these studies, particularly the binding energy (often expressed in kcal/mol or kJ/mol), provides a quantitative estimate of the ligand's binding affinity. A lower binding energy generally indicates a more stable and favorable interaction.

| Derivative Class | Target Protein | Key Findings | Reference |

| Triazolopyridine derivatives | GlcN-6-P synthase (PDB: 2VF5) | Moderate to good binding energies observed for the synthesized compounds. | nih.govresearchgate.net |

| nih.govnih.govrsc.orgTriazolo[1,5-a]pyrimidin-7-ones | SARS-CoV-2 Mpro | Lead compounds effectively interacted with crucial active site residues (His41, Cys145, Glu166). | nih.gov |

| nih.govnih.govrsc.orgTriazolo[4,3-a]pyrazine derivatives | c-Met kinase | Compound 22i was identified as a potential c-Met kinase inhibitor. | rsc.org |

| Pyrazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazine derivatives | CDK2 (PDB: 3ddq) | Docking revealed the binding mode into the roscovitine (B1683857) binding site. | nih.gov |

| 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives | Human A2A adenosine (B11128) receptor | Docking highlighted crucial ligand-receptor interactions affecting affinity. | nih.gov |

Molecular Dynamics Simulations to Investigate Ligand Binding Dynamics and Conformational Changes

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. This approach is critical for assessing the stability of the docked complex and understanding the conformational changes that may occur upon ligand binding.

For triazolo-pyrazinone and related compounds, MD simulations are used to validate docking results and gain deeper insights into the binding dynamics. pensoft.net Researchers select the best-docked conformations and subject them to MD simulations, often for nanoseconds at a time. nih.gov Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and the number of hydrogen bonds formed over the simulation period. nih.govajchem-a.com

A stable RMSD value for the protein-ligand complex over the simulation time suggests that the ligand remains stably bound in the active site. mdpi.com RMSF analysis helps to identify the flexibility of different regions of the protein, indicating which residues are most affected by ligand binding. ajchem-a.com The Radius of Gyration provides information about the compactness of the complex. nih.gov Furthermore, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often employed to calculate the binding free energy of the protein-ligand complex, providing a more accurate estimation of binding affinity than docking scores alone. nih.govpensoft.net

| Derivative Class | Target Protein | MD Simulation Details | Key Findings | Reference |

| nih.govnih.govrsc.orgTriazolo[1,5-a] pyrimidin-7-ones | SARS-CoV-2 Mpro | 20 ns simulations using GROMACS 5.1.2. Analysis of RMSD, RMSF, Rg, H-bonds. | Lead compounds formed stable complexes with the target protein. MM/PBSA binding energy for lead1 was -129.266 ± 2.428 kJ/mol. | nih.gov |

| 1,2,4-Triazole (B32235) derivatives | NO-synthase (PDB: 6NGJ), NMDA-receptor (PDB: 4KFQ) | 100 ns simulations using GROMACS 2202.2. Analysis of RMSD, RMSF, SASA, Rg, PCA. | The two potential compounds formed highly stable complexes with the enzymes. | pensoft.net |

| Imidazolo-triazole hydroxamic acid derivatives | HDAC2 (PDB: 4LXZ) | Simulations using Gromacs. Analysis of RMSD, RMSF, SASA, and hydrogen bonds. | Simulation data indicated good interaction between the designed ligands and the receptor. | ajchem-a.com |

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These calculations provide detailed information about molecular orbitals, charge distribution, and other electronic parameters that are crucial for understanding a molecule's reactivity and spectroscopic behavior.

For triazolo-pyrazinone derivatives, quantum chemical calculations are used to determine key electronic descriptors. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap suggests that the molecule is more reactive.

| Calculation Method | Molecule Class | Calculated Parameters | Significance | Reference |

| DFT (B3LYP/cc-Pvdz) | Substituted 1,2,4-triazole derivatives | HOMO, LUMO, Energy gap (ΔE), Dipole moment (μ), Hardness (ɳ), Softness (σ), Electronegativity (χ), Electrophilicity index (ω) | Provides insights into chemical reactivity and stability. | researchgate.net |

| DFT | Imidazolo-triazole hydroxamic acid derivatives | Chemical reactivity, Electrophilicity | Identified the most chemically reactive molecule in a series for synthesis. | ajchem-a.com |

Cheminformatics and Machine Learning in Triazolo-pyrazinone Derivative Data Analysis

Cheminformatics and machine learning are rapidly transforming drug discovery by enabling the analysis of large and complex chemical datasets. These approaches are applied to predict various properties of molecules, thereby reducing the need for extensive experimental testing.

In the context of triazolo-pyrazinone research, cheminformatics tools are commonly used for the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. pensoft.net ADME predictions are crucial in the early stages of drug development to assess the drug-likeness of a compound and to identify potential liabilities. For example, in a study of 1,2,4-triazole derivatives, 112 compounds were first screened through molecular docking, and then the top 23 candidates were subjected to ADME analysis to evaluate their pharmacokinetic profiles. pensoft.net

Machine learning, particularly deep learning, is also emerging as a powerful tool. Chemical language models (CLMs), inspired by natural language processing, can learn the "syntax" of chemical structures from large databases of molecules. youtube.com These models can then be used to generate novel molecules with desired properties. While specific applications to triazolo-pyrazinone derivative 1 are not detailed in the provided context, the general methodology involves training a model on a vast set of molecules and then using it to generate new chemical entities that are likely to be active against a specific target. youtube.com This approach can explore a much broader chemical space than traditional methods and can be guided to generate molecules with optimized properties, such as high bioactivity and good synthesizability. youtube.com

De Novo Design and Generative Chemistry for Novel Triazolo-pyrazinone Scaffolds

De novo design refers to the computational creation of novel molecules from scratch, rather than by modifying existing ones. Generative chemistry models, often powered by artificial intelligence, are at the forefront of this field.

The design of novel triazolo-pyrazinone scaffolds often starts with a known active compound or a core scaffold. For example, a series of 4,5-dihydro- nih.govnih.govrsc.orgtriazolo[4,3-f]pteridine derivatives were designed and synthesized based on the structure of a known PLK1 inhibitor. nih.gov This structure-based design approach aims to create new molecules that fit into the target's binding site and exhibit improved properties. Similarly, new nih.govresearchgate.netnih.govtriazolo[4,5-d]pyrimidine derivatives were designed based on a previously reported scaffold to identify more potent LSD1 inhibitors. nih.gov

Generative chemistry models, such as those using chemical language models, offer a more automated and exploratory approach to de novo design. youtube.com These models can generate vast numbers of novel molecular structures that adhere to basic chemical rules. By combining these generative models with scoring functions that predict desired properties (e.g., binding affinity, synthetic accessibility), researchers can steer the generation process towards promising new scaffolds. This approach has the potential to overcome the limitations of combinatorial explosion seen in traditional library design and to discover truly novel chemical entities. youtube.com The ultimate goal is to automate the "design-make-test-analyze" cycle, significantly accelerating the discovery of new medicines. youtube.com

Preclinical Disposition and Pharmacokinetics Adme of Triazolo Pyrazinone Derivative 1

Absorption and Distribution Studies (In Vitro and Preclinical In Vivo)

The initial assessment of a drug candidate's absorption and distribution characteristics is crucial for predicting its in vivo behavior. These studies for the triazolo-pyrazinone analog, compound 1, have been foundational in understanding its potential as a therapeutic agent and have guided the development of its derivatives.

Permeability and Membrane Transport Assays

Data regarding the specific Caco-2 cell permeability and other membrane transport assays for compound 1 are not detailed in the available scientific literature. However, Caco-2 cell monolayers are a standard in vitro method used to predict human intestinal absorption of drugs. nih.gov This model helps in understanding if a compound is likely to be well-absorbed when taken orally by assessing its passage across a layer of these cells, which mimic the lining of the small intestine. nih.gov

Tissue Distribution and Blood-Brain Barrier Penetration Potential

Specific studies detailing the tissue distribution or the blood-brain barrier (BBB) penetration of compound 1 have not been reported in the available literature. The BBB is a highly selective barrier that protects the central nervous system from harmful substances in the blood, and a compound's ability to cross it is a key factor for drugs targeting the brain. nih.gov For compounds not targeting the central nervous system, low BBB penetration is often desirable to avoid potential side effects.

Plasma Protein Binding and Partition Coefficient Determination

The extent to which a drug binds to proteins in the blood plasma can significantly influence its distribution and availability to target tissues. In vitro studies have been conducted to determine the plasma protein binding (PPB) of compound 1 and its derivatives. While the precise PPB value for compound 1 is not explicitly stated, its derivatives, 3a, 4f, and 5a, were found to have decreased PPB rates of 77.3%, 86.1%, and 91.8%, respectively, implying a higher rate of plasma protein binding for the parent compound 1. nih.gov

The lipophilicity of a compound, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a key determinant of its ADME properties. Compound 1 has a calculated logD at pH 7.4 (cLogD7.4) of 3.78, indicating a moderate level of lipophilicity. nih.gov This property is a critical factor that balances the need for the compound to be soluble in aqueous environments while also being able to cross biological membranes. nih.gov

Table 1: Physicochemical and In Vitro ADME Properties of Compound 1 and its Derivatives

| Compound | cLogD7.4 | Human Plasma Protein Binding (%) |

|---|---|---|

| Compound 1 | 3.78 | Data not available |

| Derivative 3a | Not Available | 77.3 |

| Derivative 4f | Not Available | 86.1 |

| Derivative 5a | Not Available | 91.8 |

Data sourced from a study on RORγt inverse agonists. nih.gov

Metabolism of Triazolo-pyrazinone Derivative 1

The metabolic fate of a drug candidate determines its half-life in the body and the potential for the formation of active or toxic metabolites.

Metabolite Identification and Metabolic Pathway Mapping

Detailed metabolite identification and metabolic pathway mapping for compound 1 are not available in the published literature. However, studies on its derivatives provide some insight into its potential metabolic weak points. For instance, the optimization of a derivative of compound 1, known as compound 3a, involved modifications to its cyclopentyl ring, which was identified as being metabolically unstable due to the detection of oxidative adducts. nih.gov This suggests that oxidation is a likely metabolic pathway for this class of compounds.

Metabolic Stability and Reaction Phenotyping by Cytochrome P450 Enzymes

The metabolic stability of a compound is a measure of how susceptible it is to being broken down by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver. nih.gov In vitro studies using human liver microsomes (HLM) have been performed to assess the metabolic stability of compound 1.

The intrinsic clearance (CLint) in HLM for compound 1 was determined to be 0.088 mL/min/mg. nih.gov In comparative studies, derivatives of compound 1, such as 3a, 4f, and 5a, showed improved microsomal stability, with human CLint values of 0.032, <0.010, and 0.010 mL/min/mg, respectively. nih.gov This indicates that compound 1 is more rapidly metabolized than its optimized successors.

Table 2: Metabolic Stability of Compound 1 and its Derivatives in Human Liver Microsomes

| Compound | Human Liver Microsomal CLint (mL/min/mg) |

|---|---|

| Compound 1 | 0.088 |

| Derivative 3a | 0.032 |

| Derivative 4f | <0.010 |

| Derivative 5a | 0.010 |

Data sourced from a study on RORγt inverse agonists. nih.gov

Specific information regarding the cytochrome P450 enzymes responsible for the metabolism of compound 1 (CYP reaction phenotyping) is not available in the reviewed literature.

Excretion Pathways of Triazolo-pyrazinone Derivative 1 and its Metabolites

Specific data on the excretion pathways of Triazolo-pyrazinone derivative 1 and its metabolites are not available in the public domain.

Preclinical Drug-Drug Interaction Potential (In Vitro Enzyme Inhibition/Induction)

Detailed in vitro enzyme inhibition and induction data for Triazolo-pyrazinone derivative 1 are not publicly available.

Future Directions and Emerging Research Avenues for Triazolo Pyrazinone Derivatives

Development of Advanced Bioanalytical Techniques for Triazolo-pyrazinone Derivative 1

The accurate quantification of drug candidates and their metabolites in biological matrices is paramount for successful drug development. For Triazolo-pyrazinone derivative 1 and its analogues, the development of advanced bioanalytical techniques is crucial for preclinical and clinical studies. While standard methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are routinely used for the structural characterization of these compounds numberanalytics.comnih.gov, more sensitive and high-throughput methods are needed for in-vivo analysis.

Future research in this area will likely focus on:

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): Developing highly sensitive and specific UHPLC-MS/MS methods for the simultaneous quantification of Triazolo-pyrazinone derivative 1 and its major metabolites in plasma, urine, and tissue samples.

Immunoassays: The generation of monoclonal antibodies specific to Triazolo-pyrazinone derivative 1 could enable the development of enzyme-linked immunosorbent assays (ELISAs) for rapid and cost-effective screening.

Imaging Techniques: The synthesis of radiolabeled or fluorescently tagged versions of Triazolo-pyrazinone derivative 1 could allow for in-vivo imaging studies, such as positron emission tomography (PET) or fluorescence microscopy, to visualize drug distribution and target engagement in real-time.

Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) in Research

The advent of multi-omics technologies has revolutionized drug discovery by providing a holistic view of the molecular changes induced by a drug candidate nih.govnih.govmdpi.com. The integration of genomics, proteomics, and metabolomics will be instrumental in elucidating the mechanism of action, identifying biomarkers, and discovering novel applications for Triazolo-pyrazinone derivative 1.

Genomics: Genomic profiling of cancer cell lines or patient tumors can help identify genetic markers that predict sensitivity or resistance to Triazolo-pyrazinone derivative 1. mdpi.com This can aid in patient stratification for clinical trials and personalized medicine approaches.

Proteomics: Proteomic studies can identify the downstream signaling pathways modulated by Triazolo-pyrazinone derivative 1's inhibition of c-Met kinase. This can confirm on-target effects and reveal potential off-target activities.

Metabolomics: By analyzing the metabolic changes in cells or organisms upon treatment with Triazolo-pyrazinone derivative 1, researchers can gain insights into its effects on cellular metabolism, which is often dysregulated in cancer. astrazeneca.com

The integrated analysis of these multi-omics datasets will provide a comprehensive understanding of the biological effects of Triazolo-pyrazinone derivative 1 and guide its further development. nih.gov

Collaborative Research Initiatives and Data Sharing Platforms for Triazolo-pyrazinone Studies

The complexity and cost of modern drug discovery necessitate collaborative efforts between academia, industry, and government institutions. lifechemicals.com For a specialized area like Triazolo-pyrazinone research, collaborative initiatives and data-sharing platforms can significantly accelerate progress. foonkiemonkey.co.ukslideshare.net

Several platforms and models for such collaborations already exist:

Open Innovation Platforms: Companies like AstraZeneca and Schrödinger have established open innovation platforms that allow external researchers to collaborate on drug discovery projects. slideshare.netschrodinger.com

Cloud-Based Data Repositories: Platforms like CDD Vault and Benchling facilitate the secure sharing and analysis of chemical and biological data among research groups. foonkiemonkey.co.uk

Public-Private Partnerships: Joint research programs funded by government agencies and pharmaceutical companies can provide the resources and expertise needed to advance promising compounds like Triazolo-pyrazinone derivative 1 through the development pipeline.

These collaborative efforts can foster a more open and efficient research environment, ultimately benefiting patients by accelerating the delivery of new medicines.

Challenges and Opportunities in Triazolo-pyrazinone Derivative 1 Research

Like any field of research, the development of Triazolo-pyrazinone derivatives is not without its challenges. However, these challenges also present opportunities for innovation and discovery.

Challenges:

Synthesis of Complex Molecules: The synthesis of structurally complex Triazolo-pyrazinone derivatives can be a multi-step process with potential for low yields. numberanalytics.com

Characterization and Analysis: Thorough characterization of these complex heterocyclic compounds requires a suite of advanced analytical techniques. numberanalytics.com

Drug Resistance: As with many targeted therapies, the development of resistance to Triazolo-pyrazinone derivative 1 is a potential concern that needs to be proactively addressed.

Opportunities:

Novel Synthesis Methods: The development of more efficient and sustainable synthetic methodologies for the Triazolo-pyrazinone core is an ongoing area of research. numberanalytics.com

Structure-Activity Relationship (SAR) Studies: There is a significant opportunity to expand the SAR for this class of compounds to improve potency, selectivity, and pharmacokinetic properties. beilstein-journals.org

Combination Therapies: Exploring the synergistic effects of Triazolo-pyrazinone derivative 1 with other anticancer agents could lead to more effective treatment regimens and overcome potential resistance mechanisms.

The following table highlights some of the key research findings for Triazolo-pyrazinone derivatives with c-Met inhibitory activity, which can be considered representative of the potential of Triazolo-pyrazinone derivative 1.

| Compound | Target Cancer Cell Lines | IC50 (µM) | c-Met Kinase IC50 (nM) | Reference |

| Compound 22i | A549, MCF-7, HeLa | 0.83, 0.15, 2.85 | 48 | rsc.org |

| Compound 17l | A549, MCF-7, HeLa | 0.98, 1.05, 1.28 | 26 | nih.gov |

| Compound 12e | A549, MCF-7, HeLa | 1.06, 1.23, 2.73 | 90 | nih.gov |

Therapeutic Potential of Triazolo-pyrazinone Derivatives Beyond Current Applications

While the primary focus for many Triazolo-pyrazinone derivatives has been in oncology, the versatility of this scaffold suggests a much broader therapeutic potential. nih.gov The unique structural features of the triazole moiety can enhance a compound's pharmacological properties, leading to high activity and low toxicity. nih.gov

Emerging research points to several exciting new avenues:

Antibacterial Agents: Several novel Triazolo[4,3-a]pyrazine derivatives have demonstrated significant in-vitro activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to the first-line antibiotic ampicillin. nih.govresearchgate.netmdpi.com

Antimalarial Drugs: Researchers have synthesized Triazolopyrazine derivatives that show potent activity against Plasmodium falciparum, the parasite responsible for malaria. beilstein-journals.org

Cardiovascular Diseases: Certain numberanalytics.comnumberanalytics.comTriazolo[4,3-a]pyrazin-6(5H)-one derivatives have been patented as inhibitors of human phosphodiesterase 1 (PDE1), indicating their potential for treating conditions like hypertension. google.com

Neurodegenerative Diseases: The structural motifs present in Triazolo-pyrazinone derivatives are also found in compounds being investigated for neurodegenerative disorders, suggesting a potential for future exploration in this area.

The diverse biological activities of Triazolo-pyrazinone derivatives underscore the importance of continued research into this promising class of compounds. The future is bright for the development of new and effective therapies based on this versatile heterocyclic scaffold.

Q & A

Q. What is the core structural framework of triazolo-pyrazinone derivative 1, and how does it influence reactivity?

The compound features a fused [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one scaffold, where the triazole ring is annulated to the pyrazinone moiety. Substituents at positions 3 and 7 (e.g., alkyl, aryl groups) modulate electronic and steric properties, impacting cyclization efficiency and biological activity. For example, 3-hydrazinopyrazin-2(1H)-one intermediates undergo acid-catalyzed cyclization to form the triazolo-pyrazinone core . Substituent positioning is critical: electron-withdrawing groups at C7 enhance electrophilicity, facilitating nucleophilic attacks during derivatization .

Q. What are the standard synthetic routes for triazolo-pyrazinone derivatives?

The primary method involves condensation of hydrazine derivatives with pyrazinone precursors. For example:

- Route 1 : Reacting 3-hydrazinopyrazin-2(1H)-one with carbonyl compounds (e.g., aldehydes) under acidic conditions (e.g., polyphosphoric acid, PPA) yields triazolo-pyrazinones via cyclodehydration .

- Route 2 : Microwave-assisted synthesis using SiO₂/Al₂O₃ catalysts under solvent-free conditions improves reaction efficiency (80–85% yields) compared to conventional heating .

Key intermediates (e.g., hydrazinopyrazinones) are characterized via NMR and X-ray crystallography to confirm regioselectivity .

Advanced Research Questions

Q. How can conflicting data on cyclization yields be resolved when optimizing triazolo-pyrazinone synthesis?

Discrepancies in yields often stem from reaction conditions. For instance:

- Catalyst choice : PPA vs. acetic anhydride (Ac₂O) alters cyclization kinetics. PPA at 80°C achieves 60% yield for triazolo-pyrazinones, while Ac₂O at room temperature may stall intermediate formation .

- Solvent effects : Solvent-free microwave synthesis (e.g., SiO₂/Al₂O₃) reduces side reactions compared to chloroform-based methods, improving reproducibility .

Resolution strategy : Design a DOE (Design of Experiments) to test variables (temperature, catalyst, solvent) systematically, validated by HPLC-MS to track intermediate stability .

Q. What methodologies are used to assess the pharmacological potential of triazolo-pyrazinone derivatives?

- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC assays). Pyrazolone analogs with 3-methyl and 4-aryl groups show IC₅₀ values <10 µg/mL .

- Antioxidant capacity : Use DPPH radical scavenging assays. Derivatives with electron-donating groups (e.g., –OCH₃) at C3 exhibit EC₅₀ values comparable to ascorbic acid .

- In silico screening : Molecular docking against target proteins (e.g., COX-2 for anti-inflammatory activity) identifies lead compounds. Triazolo-pyrazinones with hydrophobic substituents show high binding affinity (−9.2 kcal/mol) .

Q. How do structural modifications impact the pharmacokinetic profile of triazolo-pyrazinone derivatives?

- Lipophilicity : Introducing morpholino or piperazinyl groups at C7 enhances solubility (logP reduction by 1.5 units) and blood-brain barrier penetration .

- Metabolic stability : Fluorine substitution at C3 reduces CYP450-mediated oxidation, as shown in microsomal stability assays (t₁/₂ > 120 min) .

- Bioavailability : Amide-linked prodrugs (e.g., 5,8-dihydro-4H-pyrazolo[5,1-d][1,2,5]triazepin-4-one) improve oral absorption (AUC 0–24h = 450 ng·h/mL in rat models) .

Methodological Challenges and Solutions

Q. What analytical techniques resolve regiochemical ambiguity in triazolo-pyrazinone derivatives?

- X-ray crystallography : Confirms annulation patterns (e.g., [1,2,4]triazolo[4,3-a] vs. [1,5-a] isomers) via bond-length analysis (e.g., C–N bond distances of 1.32–1.35 Å) .

- 2D NMR (HSQC, HMBC) : Differentiates N1 vs. N2 substitution in the triazole ring. For example, H3 protons in [4,3-a] isomers show distinct coupling (J = 2.1 Hz) compared to [1,5-a] analogs .

Q. How can computational chemistry guide the design of novel triazolo-pyrazinone analogs?

- DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to optimize charge transfer for bioactivity. Derivatives with HOMO localized on the triazole ring show enhanced electrophilic reactivity .

- MD simulations : Assess protein-ligand stability (e.g., with kinase targets). Triazolo-pyrazinones with C7 spirocyclic groups maintain stable hydrogen bonds (>80% simulation time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.